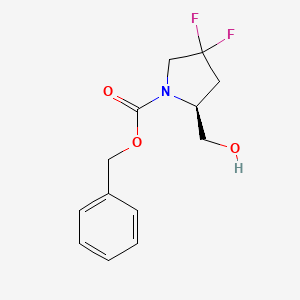
Benzyl (S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a synthetic compound with a unique structure that includes a pyrrolidine ring substituted with difluoro and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 4,4-difluoropyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group.
Coupling Reaction: The deprotonated amine is then coupled with a suitable carboxylate derivative, such as benzyl chloroformate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylate group.
Reduction: The difluoro groups can be reduced under specific conditions to form a non-fluorinated pyrrolidine derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzyl (2S)-4,4-difluoro-2-carboxylate pyrrolidine-1-carboxylate.
Reduction: Formation of benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate.
Substitution: Formation of various substituted benzyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylates.
Scientific Research Applications
Benzyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The difluoro groups can enhance the compound’s binding affinity to enzymes or receptors, while the hydroxymethyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates
Uniqueness
Benzyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of difluoro groups, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. The difluoro substitution can enhance the compound’s stability, lipophilicity, and binding affinity to target proteins, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15F2NO3 |
|---|---|
Molecular Weight |
271.26 g/mol |
IUPAC Name |
benzyl (2S)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H15F2NO3/c14-13(15)6-11(7-17)16(9-13)12(18)19-8-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2/t11-/m0/s1 |
InChI Key |
YQMBOEZEGTXNTQ-NSHDSACASA-N |
Isomeric SMILES |
C1[C@H](N(CC1(F)F)C(=O)OCC2=CC=CC=C2)CO |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)OCC2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















